molecular formula C25H42O3 B600232 Belamcandaphenol P CAS No. 163565-73-9

Belamcandaphenol P

Cat. No.: B600232
CAS No.: 163565-73-9
M. Wt: 390.60
Attention: For research use only. Not for human or veterinary use.
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Description

Belamcandaphenol P is an iridal-type triterpenoid compound first isolated from the seeds of Belamcanda chinensis (syn. Iris domestica), a plant widely used in traditional medicine . This compound belongs to a structurally unique class of triterpenoids characterized by a cycloiridane backbone, which is associated with diverse biological activities, including anti-inflammatory and antioxidant properties. Recent studies highlight its high concentration in B. Unlike other triterpenoids derived from the roots of B. chinensis, this compound is predominantly seed-specific, positioning the seeds as a novel resource for iridal-type compounds .

Properties

CAS No.

163565-73-9

Molecular Formula

C25H42O3

Molecular Weight

390.60

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Belamcandaphenol P shares structural and biosynthetic pathways with other iridal-type triterpenoids, such as isoiridogermanal, iridobelamal A, and iridal. These compounds are distinguished by their cyclized iridoid frameworks but differ in functional group substitutions and oxidation states (Table 1).

Table 1: Structural and Source Comparison of Iridal-Type Triterpenoids
Compound Core Structure Functional Groups Primary Source Concentration Level
This compound Cycloiridane Hydroxyl, methyl branches B. chinensis seeds High
Isoiridogermanal Cycloiridane Epoxide, aldehyde B. chinensis seeds High
Iridobelamal A Cycloiridane Ketone, conjugated double bonds B. chinensis seeds High
Iridal Cycloiridane Lactone ring B. chinensis roots Moderate

Key Observations :

  • Structural Diversity: While all compounds share a cycloiridane backbone, functional groups like epoxides (isoiridogermanal) and ketones (iridobelamal A) influence their reactivity and bioactivity. This compound’s hydroxyl groups may enhance its solubility and antioxidant capacity compared to less polar analogs .
  • Source Specificity: this compound and its analogs are abundant in seeds, whereas traditional sources like roots yield iridal, which has a lactone ring and lower solubility .

Comparison with Functionally Similar Compounds

This compound is pharmacologically distinct from non-triterpenoid compounds in B. chinensis, such as belamcandaphenol (a ketone) and apocynin (a phenolic compound). These differences underscore the plant’s chemical diversity (Table 2).

Table 2: Functional Comparison Across Compound Classes
Compound Class Pharmacological Activity Bioavailability Insights
This compound Iridal triterpenoid Antioxidant, anti-inflammatory (predicted) High GI absorption
Belamcandaphenol Ketone Antimicrobial, cytotoxic Moderate solubility
Apocynin Phenolic NADPH oxidase inhibition High BBB permeability

Key Observations :

  • Bioactivity Potential: this compound’s triterpenoid structure may confer stronger antioxidant effects than phenolic compounds like apocynin, which target specific enzymes .
  • Bioavailability: Computational models suggest this compound has high gastrointestinal absorption (GI = 55%) but low blood-brain barrier (BBB) penetration, unlike apocynin .

Q & A

Q. What systematic review frameworks are effective for synthesizing conflicting evidence on this compound’s therapeutic potential?

  • Methodological Answer : Apply PRISMA guidelines with PICOS criteria:
  • Population : Cell/animal models relevant to inflammation.
  • Intervention : this compound dosage/administration route.
  • Comparison : Standard inhibitors (e.g., dexamethasone).
  • Outcome : IC50, cytokine levels.
  • Study design : In vitro, in vivo, clinical .

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